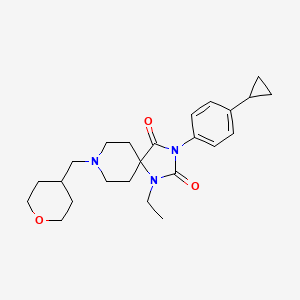
Ebp-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ebp-IN-1 is a compound known for its inhibitory effects on emopamil-binding protein, a sterol isomerase involved in the cholesterol biosynthetic pathway. This compound has shown significant potential in enhancing oligodendrocyte formation in human cortical organoids and has good metabolic turnover and brain penetration properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ebp-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Ebp-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Ebp-IN-1 has a wide range of scientific research applications, including:
Wirkmechanismus
Ebp-IN-1 exerts its effects by inhibiting emopamil-binding protein, a sterol isomerase in the cholesterol biosynthetic pathway. This inhibition disrupts the conversion of sterol intermediates, leading to altered cholesterol levels and enhanced oligodendrocyte formation. The molecular targets and pathways involved include the sterol isomerase enzyme and its associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emopamil: Another inhibitor of emopamil-binding protein with similar effects on cholesterol biosynthesis.
U18666A: A cholesterol biosynthesis inhibitor that binds to emopamil-binding protein.
Uniqueness of Ebp-IN-1
This compound is unique due to its long half-life in rodents, good metabolic turnover, and excellent brain penetration properties. These characteristics make it particularly valuable for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H33N3O3 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
3-(4-cyclopropylphenyl)-1-ethyl-8-(oxan-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C24H33N3O3/c1-2-26-23(29)27(21-7-5-20(6-8-21)19-3-4-19)22(28)24(26)11-13-25(14-12-24)17-18-9-15-30-16-10-18/h5-8,18-19H,2-4,9-17H2,1H3 |
InChI-Schlüssel |
MWQKGNAORRKIIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)N(C(=O)C12CCN(CC2)CC3CCOCC3)C4=CC=C(C=C4)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



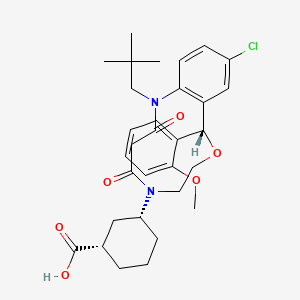
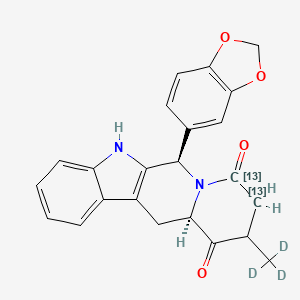
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)

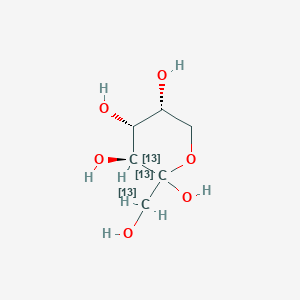
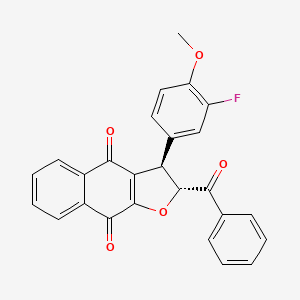
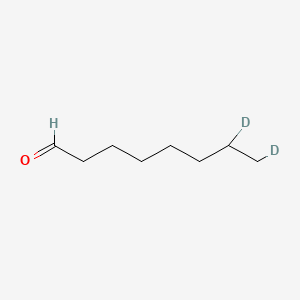
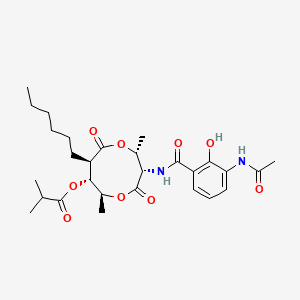
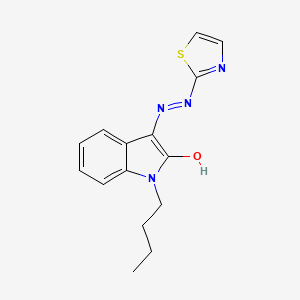
![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
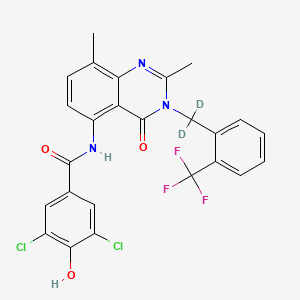
![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)
